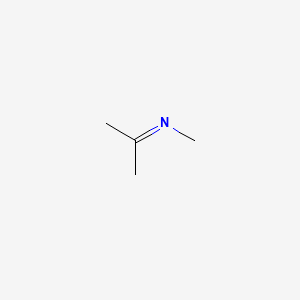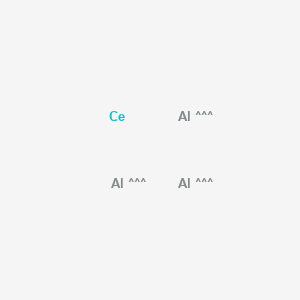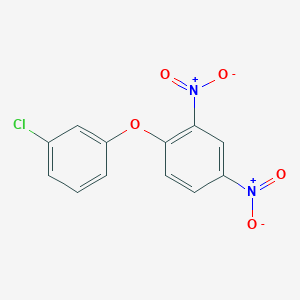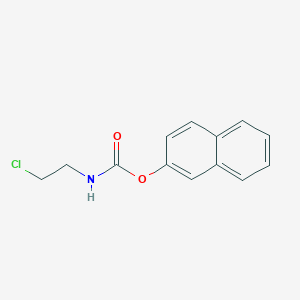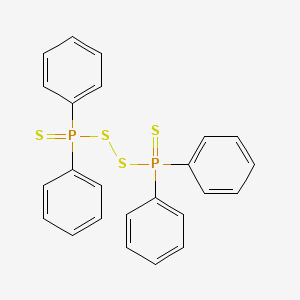
Disulfanediylbis(diphenylphosphane) disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfanediylbis(diphenylphosphane) disulfide is an organophosphorus compound characterized by the presence of sulfur-sulfur bonds. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disulfanediylbis(diphenylphosphane) disulfide can be synthesized through oxidative coupling reactions. One common method involves the reaction of diphenylphosphine with sulfur or sulfur-containing reagents under controlled conditions. For example, the reaction of diphenylphosphine with elemental sulfur in the presence of an oxidizing agent can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale oxidative coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods often employ continuous flow reactors to maintain consistent reaction conditions and improve scalability .
Análisis De Reacciones Químicas
Types of Reactions
Disulfanediylbis(diphenylphosphane) disulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, yielding thiols or phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce sulfoxides or sulfones, while reduction reactions yield thiols or phosphine derivatives .
Aplicaciones Científicas De Investigación
Disulfanediylbis(diphenylphosphane) disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is used in the study of disulfide bond formation and cleavage in proteins and peptides.
Medicine: Research has explored its potential use in drug development, particularly in the design of disulfide-containing pharmaceuticals.
Mecanismo De Acción
The mechanism by which disulfanediylbis(diphenylphosphane) disulfide exerts its effects involves the formation and cleavage of sulfur-sulfur bonds. These bonds play a crucial role in the compound’s reactivity and its ability to participate in various chemical reactions. The molecular targets and pathways involved include interactions with thiol groups in proteins and other biomolecules, leading to changes in their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl disulfide: Similar in structure but lacks the phosphane groups.
Disulfiram: Contains sulfur-sulfur bonds and is used in the treatment of alcohol addiction.
Thiuram disulfides: Used in the vulcanization of rubber and as fungicides.
Uniqueness
Disulfanediylbis(diphenylphosphane) disulfide is unique due to the presence of both phosphane and disulfide groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds.
Propiedades
Número CAS |
6079-77-2 |
|---|---|
Fórmula molecular |
C24H20P2S4 |
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
(diphenylphosphinothioyldisulfanyl)-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C24H20P2S4/c27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)29-30-26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clave InChI |
GJGOIGNRVVDRIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)SSP(=S)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[4-(2-nitrophenoxy)phenyl]-](/img/structure/B14738112.png)
![[16-(Aziridin-1-ylmethyl)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14738120.png)
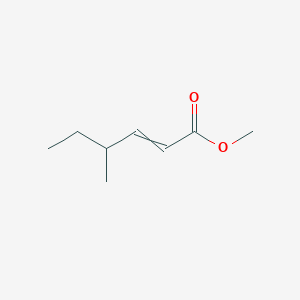

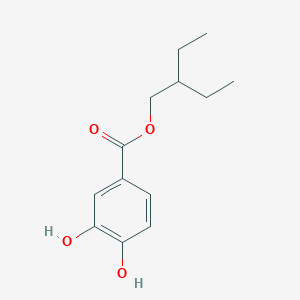
![N-[(Furan-2-YL)methyl]-3-methyl-2H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B14738151.png)
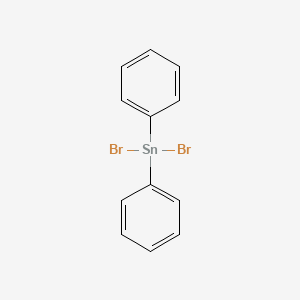
![5-Methylquinolino[3,4-c]quinolin-6-one](/img/structure/B14738160.png)
![1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane](/img/structure/B14738176.png)
